molecular formula C18H13ClN4O B12403710 GABAA receptor agent 7

GABAA receptor agent 7

Cat. No.: B12403710
M. Wt: 336.8 g/mol
InChI Key: NJCGLYYAPMJZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GABAA receptor agent 7 is a compound that interacts with the gamma-aminobutyric acid type A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This receptor plays a crucial role in regulating neuronal excitability and is a target for various pharmacological agents used in the treatment of conditions such as epilepsy, anxiety, and insomnia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GABAA receptor agent 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: GABAA receptor agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its binding affinity and selectivity for the GABAA receptor .

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H13ClN4O/c19-14-8-6-12(7-9-14)10-15-11-16(24)23-18(20-15)21-17(22-23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21,22)

InChI Key

NJCGLYYAPMJZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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